2-(4-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-piperazin-1-YL)-ethanol
Description
This compound (empirical formula C₁₆H₂₇BN₄O₃, molecular weight 334.22 g/mol) features a pyrimidine core substituted at the 2-position with a piperazine ring and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. The piperazine is further functionalized with an ethanol group (Figure 1). Its boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal and materials chemistry for biaryl bond formation. The ethanol substituent enhances aqueous solubility compared to non-polar analogs, making it advantageous for biological applications.
Properties
IUPAC Name |
2-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN4O3/c1-15(2)16(3,4)24-17(23-15)13-11-18-14(19-12-13)21-7-5-20(6-8-21)9-10-22/h11-12,22H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRHEYJFNAAXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726132 | |
| Record name | 2-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160790-46-4 | |
| Record name | 2-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-piperazin-1-YL)-ethanol is a complex organic molecule with potential biological activity. This article synthesizes findings from various studies and sources to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound contains several notable structural features:
- Dioxaborolane moiety : This boron-containing group is known for its ability to form stable complexes with various biological targets.
- Pyrimidine and piperazine rings : These heterocyclic structures are often associated with pharmacological activity due to their interactions with biological receptors.
| Property | Value |
|---|---|
| Molecular Formula | CHBNO |
| Molecular Weight | 357.35 g/mol |
| CAS Number | 496786-98-2 |
| IUPAC Name | 2-(4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrimidin-2-YL]-piperazin-1-YL)-ethanol |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism is believed to involve the modulation of protein levels related to cancer progression.
- IKZF Family Proteins : Research on related compounds suggests they may act as degraders of IKZF family proteins (IKZF1, IKZF2), which are crucial in the regulation of hematopoietic cells. Degradation of these proteins has been linked to reduced tumor growth in preclinical models .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of similar compounds. The piperazine and pyrimidine derivatives have shown promise in protecting neuronal cells from apoptosis in various models of neurodegeneration.
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of dioxaborolane derivatives for their effectiveness against multiple cancer cell lines. The results indicated that compounds with similar structural motifs significantly inhibited cell proliferation and induced apoptosis in vitro .
Study 2: Neuroprotection
In a separate investigation, the neuroprotective potential of pyrimidine-based compounds was assessed using a model of oxidative stress-induced neuronal damage. The findings demonstrated that these compounds could mitigate neuronal loss and improve cell viability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound A : 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone
- Formula : C₁₇H₂₆BN₃O₃
- Acetyl group (ethanone) substitutes ethanol, lowering polarity (XLogP₃: 1.2 vs. 0.5).
- Applications : Less soluble in aqueous media; preferred for hydrophobic environments like lipid bilayer studies.
Compound B : 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
- Formula : C₁₀H₁₅BrN₄O
- Key Differences: Bromine replaces boronic ester, enabling nucleophilic substitution (e.g., SNAr reactions).
Piperazine/Boronic Ester Derivatives
Compound C : (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanol
- Formula : C₁₅H₂₅BN₄O₃
- Key Differences: Piperidine (6-membered ring) replaces piperazine (7-membered), altering conformational flexibility. Methanol substituent reduces steric hindrance compared to ethanol.
- Applications : Improved membrane permeability in drug candidates.
Compound D : (3-(4-(Pyrimidin-2-yl)piperazin-1-yl)azetidin-1-yl)(1-(4-boronophenyl)-1H-indol-5-yl)methanone
Functional Group Variants
Compound E : 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol
- Formula : C₁₁H₁₉BN₂O₃
- Key Differences: Pyrazole replaces pyrimidine, altering electronic properties (pyrazole is more electron-deficient). Propanol chain increases hydrophilicity.
- Applications : Used in PET radiotracer synthesis due to rapid clearance.
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
